molecular formula C7H14O2 B116391 Oxiranemethanol,3-butyl-(9ci) CAS No. 154802-30-9

Oxiranemethanol,3-butyl-(9ci)

Cat. No.: B116391
CAS No.: 154802-30-9
M. Wt: 130.18 g/mol
InChI Key: VJHAPKJZBOYGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiranemethanol,3-butyl-(9ci) is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a butyl group attached to the second carbon of the oxirane ring. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol,3-butyl-(9ci) typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-buten-1-ol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of Oxiranemethanol,3-butyl-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the epoxidation process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Oxiranemethanol,3-butyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced compounds.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted oxirane derivatives with various functional groups.

Scientific Research Applications

Oxiranemethanol,3-butyl-(9ci) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.

    Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Oxiranemethanol,3-butyl-(9ci) involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the formation of a new bond and the opening of the ring . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Ethylene oxide: A simpler oxirane with a two-carbon backbone.

    Propylene oxide: An oxirane with a three-carbon backbone.

    Epichlorohydrin: An oxirane with a chloromethyl group attached to the ring.

Comparison: Oxiranemethanol,3-butyl-(9ci) is unique due to the presence of the butyl group and the hydroxyl group attached to the oxirane ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications that other oxiranes may not be able to achieve .

Properties

CAS No.

154802-30-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(3-butyloxiran-2-yl)methanol

InChI

InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3

InChI Key

VJHAPKJZBOYGOD-UHFFFAOYSA-N

SMILES

CCCCC1C(O1)CO

Canonical SMILES

CCCCC1C(O1)CO

Synonyms

Oxiranemethanol, 3-butyl- (9CI)

Origin of Product

United States

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